

# Early-Phase Clinical Trial Results for Tegoprazan Benzoate: A Technical Guide

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## Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial results for Tegoprazan benzoate, a novel potassium-competitive acid blocker (P-CAB). The information presented herein is intended to equip researchers, scientists, and drug development professionals with a detailed understanding of the pharmacokinetics, pharmacodynamics, safety, and tolerability of this emerging therapeutic agent for acid-related disorders.

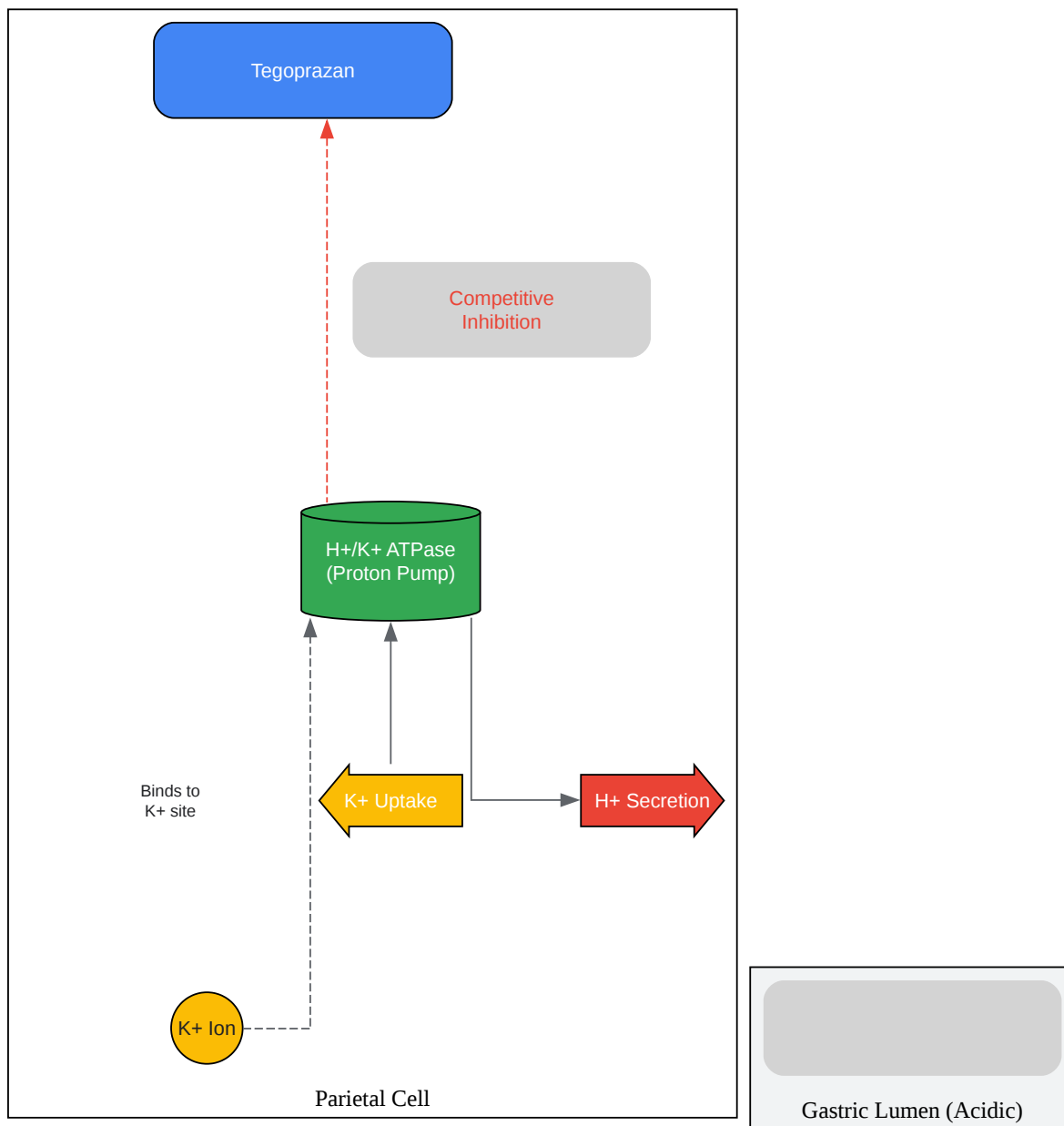
## Introduction

Tegoprazan is a next-generation gastric acid suppressant that acts by competitively and reversibly inhibiting the H<sup>+</sup>/K<sup>+</sup>-ATPase (proton pump) in gastric parietal cells.<sup>[1][2]</sup> Unlike traditional proton pump inhibitors (PPIs), which require acidic activation and have a slower onset of action, Tegoprazan, as a P-CAB, offers the potential for more rapid and sustained control of gastric acid secretion.<sup>[1][2]</sup> This guide synthesizes the key findings from early-phase clinical trials in healthy volunteers, providing a foundational understanding of its clinical pharmacology.

## Mechanism of Action

Tegoprazan's primary mechanism involves the competitive inhibition of the potassium-binding site of the H<sup>+</sup>/K<sup>+</sup> ATPase, the final step in the gastric acid secretion pathway.<sup>[1][2]</sup> This reversible binding prevents the exchange of extracellular potassium ions for intracellular

protons, thereby reducing the secretion of gastric acid into the stomach lumen.[1][2] This direct and reversible action contributes to its rapid onset and sustained effect.[1]



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## Tegoprazan's Mechanism of Action

## Pharmacokinetics

Early-phase studies have characterized the pharmacokinetic profile of Tegoprazan following single and multiple ascending doses in healthy subjects.

### Single Ascending Dose (SAD) Studies

In a Phase 1, randomized, double-blind, placebo-controlled study in healthy male subjects, Tegoprazan was administered in single doses of 50 mg, 100 mg, 200 mg, and 400 mg.[3][4] A similar study in healthy Chinese subjects evaluated single doses of 50 mg, 100 mg, and 200 mg.[5] The key pharmacokinetic parameters are summarized in Table 1.

Table 1: Pharmacokinetic Parameters of Tegoprazan After Single Ascending Doses in Healthy Subjects

Dose	Cmax (ng/mL)	AUC0-inf (ng·h/mL)	Tmax (h)	t1/2 (h)	Reference
50 mg	813.80	2761.00	0.5	3.87 - 4.57	[5]
100 mg	1494.60	5980.05	0.5	3.87 - 4.57	[5]
200 mg	2829.00	11044.72	0.5	3.87 - 4.57	[5]

| 400 mg | 5053.22 | 24361.62 | 0.5 - 1.0 | 3.65 - 5.39 |[4] |

Data presented as mean values unless otherwise specified. Cmax: Maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach Cmax; t1/2: Elimination half-life.

Exposure to Tegoprazan (both Cmax and AUC) increased in a dose-proportional manner.[3][5] The drug was rapidly absorbed, with a median Tmax of approximately 0.5 to 1.0 hour.[4][5]

### Multiple Ascending Dose (MAD) Studies

In a multiple-dose study, healthy subjects received Tegoprazan 100 mg or 200 mg once daily for 7 days.[3][4] Another study in Chinese subjects involved a 100 mg dose for 10 days.[5] The results indicated no significant accumulation of Tegoprazan in plasma after repeated dosing.[3][4][5] The observed ratio of accumulation calculated by AUC ranged from 0.91 to 0.93 after 7 days of dosing.[4]

## Pharmacodynamics

The pharmacodynamic effects of Tegoprazan were primarily assessed by monitoring 24-hour intragastric pH.

### Gastric Acid Suppression

Tegoprazan demonstrated rapid and dose-dependent suppression of gastric acid.[3] A study comparing evening doses of Tegoprazan (50 mg, 100 mg, and 200 mg) with dexlansoprazole (60 mg) in healthy male volunteers showed that all Tegoprazan dose groups reached a mean gastric pH of  $\geq 4$  within 2 hours, whereas the dexlansoprazole group required 7 hours.

Table 2: Pharmacodynamic Parameters of Tegoprazan in Healthy Subjects (24-hour post-dose)

Treatment Group	Mean time pH > 4 (%)	Mean time pH > 6 (%)	Time to reach pH $\geq 4$ (hours)
Tegoprazan 50 mg	58.55	-	< 2
Tegoprazan 100 mg	70.07	-	< 2
Tegoprazan 200 mg	81.73	-	< 2

| Dexlansoprazole 60 mg | 60.55 | - | 7 |

Data from a study with evening dosing.

These findings highlight Tegoprazan's rapid onset of action and potent acid-suppressive effects.

## Safety and Tolerability

Across early-phase clinical trials, Tegoprazan was generally well-tolerated at single doses up to 400 mg and multiple doses of 100 mg and 200 mg daily.[3][4][5] Most adverse events reported were of mild intensity and resolved without intervention.[3] No serious adverse events were observed in these studies.[5]

In a Phase 3 study comparing Tegoprazan with lansoprazole for the treatment of gastric ulcers, the incidence of drug-related treatment-emergent adverse events (TEAEs) was comparable between the groups.[1] The most common drug-related TEAEs were gastrointestinal disorders. [1]

Table 3: Drug-Related Treatment-Emergent Adverse Events (TEAEs) in a Phase 3 Study

Adverse Event Category	Tegoprazan 50 mg (n=102)	Tegoprazan 100 mg (n=102)	Lansoprazole 30 mg (n=100)
Any Drug-Related TEAE	9.80% (10)	13.73% (14)	12.00% (12)
Gastrointestinal Disorders	4.90% (5)	6.86% (7)	4.00% (4)
- Diarrhoea	2.94% (3)	-	-
- Abdominal Discomfort	-	-	2.00% (2)
Investigations			

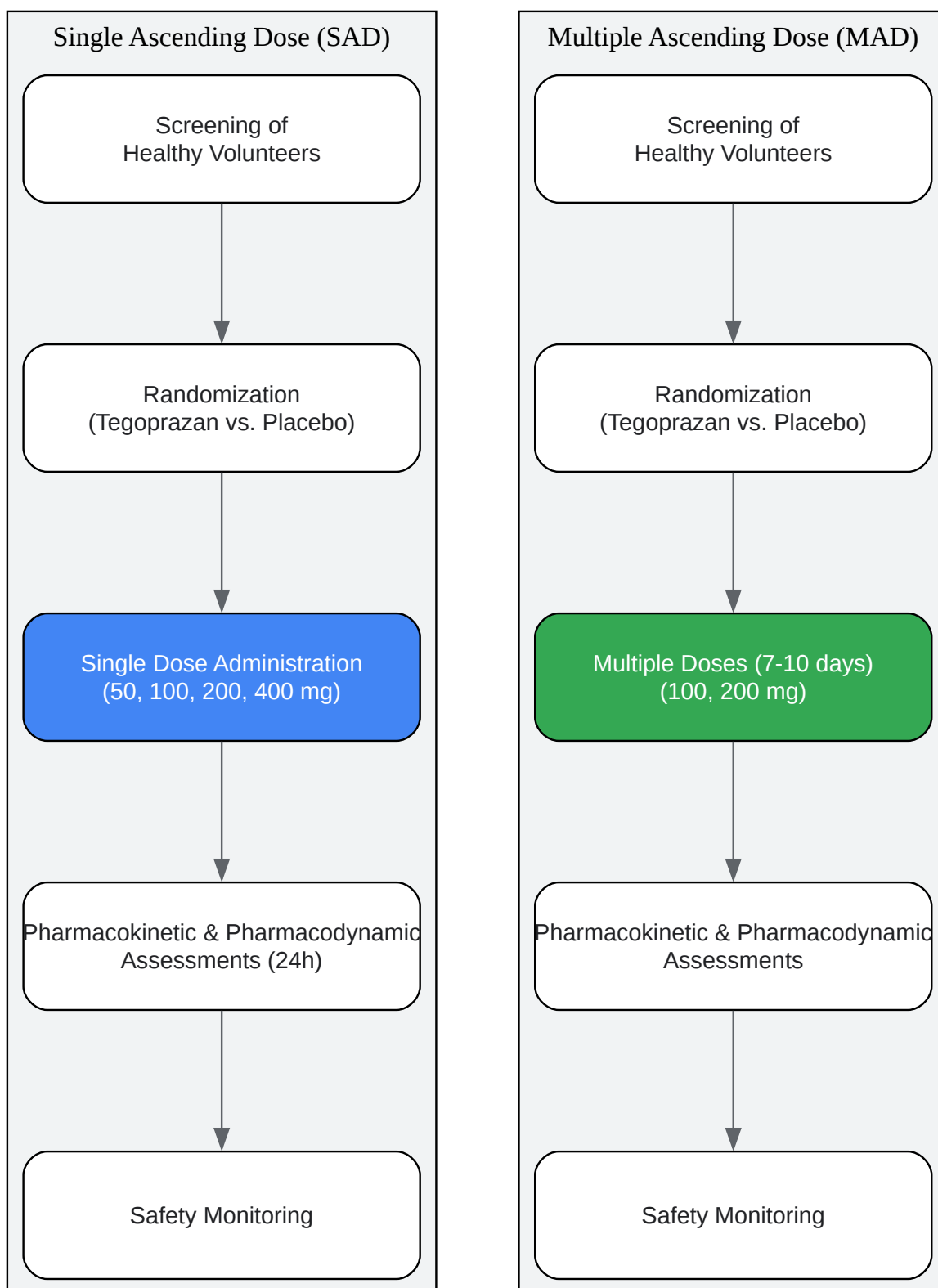
| - Blood Gastrin Increased | - | - | 2.00% (2) |

Data presented as percentage of patients (number of patients).[1]

## Experimental Protocols

### Phase 1 Study Design

A representative Phase 1 clinical trial for Tegoprazan followed a randomized, double-blind, placebo-controlled, single and multiple ascending dose design in healthy male subjects.[3][4]



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### Phase 1 Clinical Trial Workflow

Key inclusion criteria for these studies typically included healthy male volunteers aged 19-50 years with a body mass index (BMI) between 18.0 and 27.0 kg/m<sup>2</sup>. Exclusion criteria often included a history of gastrointestinal disorders or hypersensitivity to proton pump inhibitors.

## Pharmacokinetic Analysis

Plasma concentrations of Tegoprazan were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.<sup>[4][5]</sup> While specific parameters from human trials are not detailed in the provided search results, a representative UPLC-MS/MS method for Tegoprazan in rat plasma involved the following:

- Sample Preparation: Protein precipitation.
- Chromatography: Waters ACQUITY UPLC BEH column with gradient elution.
- Detection: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).

Pharmacokinetic parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, and t<sub>1/2</sub> were calculated using non-compartmental analysis.<sup>[4]</sup>

## Pharmacodynamic Assessment

Gastric pH was monitored for 24 hours using a nasogastric pH monitoring system.<sup>[4]</sup> A disposable single-use pH probe was typically used, and it was calibrated with standard buffer solutions (pH 4 and 7) before insertion.

## Safety Assessment

Safety and tolerability were assessed through the monitoring of adverse events, physical examinations, vital signs, clinical laboratory tests (hematology, blood chemistry, and urinalysis), and electrocardiograms (ECGs).<sup>[4][5]</sup>

## Conclusion

The early-phase clinical trial results for Tegoprazan benzoate demonstrate a favorable pharmacokinetic, pharmacodynamic, and safety profile in healthy subjects. Its rapid absorption, dose-proportional exposure, and potent, fast-acting acid suppression support its continued

development as a promising new treatment for acid-related gastrointestinal disorders. The data indicate a clear advantage over some existing therapies in terms of speed of onset. Further studies in patient populations are warranted to confirm these findings and establish its clinical efficacy and long-term safety.

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